10-Chloro-7H-pyrimido[5,4-c]carbazole
Description
Structure
3D Structure
Properties
CAS No. |
88368-31-4 |
|---|---|
Molecular Formula |
C14H8ClN3 |
Molecular Weight |
253.68 g/mol |
IUPAC Name |
10-chloro-7H-pyrimido[5,4-c]carbazole |
InChI |
InChI=1S/C14H8ClN3/c15-9-2-4-11-10(5-9)13-12(18-11)3-1-8-6-16-7-17-14(8)13/h1-7,18H |
InChI Key |
LOQQROSNYIKYKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C=CC4=CN=CN=C43 |
Origin of Product |
United States |
Mechanistic Elucidation of Biological Activities of Pyrimido 5,4 C Carbazole Derivatives
Anticancer Activity: Molecular Targets and Cellular Pathways
The anticancer properties of carbazole-based compounds are multifaceted, targeting various key components of cellular machinery. Research into pyrimido[5,4-c]carbazole derivatives and their analogues suggests several interconnected mechanisms through which they may exert their cytotoxic effects against cancer cells.
Carbazole (B46965) derivatives are known for their ability to interact with DNA, a critical mechanism for many anticancer drugs. The planar aromatic structure of the carbazole nucleus is well-suited for insertion between the base pairs of the DNA double helix, a process known as intercalation. This interaction can disrupt the normal functions of DNA, such as replication and transcription, ultimately leading to cell death.
Topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes. They are crucial targets for cancer chemotherapy. Many carbazole derivatives have been identified as potent inhibitors of both topoisomerase I and II. However, studies on a class of related compounds, indolo[2,3-a]pyrimido[5,4-c]carbazoles, indicated a lack of topoisomerase II inhibition, despite showing significant in vitro growth inhibition of cancer cells. nih.gov This suggests that the anticancer activity of some pyrimido[5,4-c]carbazole derivatives may proceed through mechanisms independent of topoisomerase II inhibition. The precise impact of the 10-chloro substitution on the 7H-pyrimido[5,4-c]carbazole scaffold in relation to topoisomerase activity remains to be elucidated.
The cell cycle is a tightly regulated process that governs cell division. Disruption of the cell cycle is a common strategy for anticancer therapies. Carbazole derivatives have been shown to induce cell cycle arrest at different phases, thereby preventing cancer cells from proliferating. For example, some carbazole compounds have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle. researchgate.net This arrest is often a consequence of DNA damage or interference with the mitotic machinery.
Inhibition of topoisomerases by other carbazole derivatives is also known to lead to cell cycle arrest. nih.gov Furthermore, inhibition of specific kinases involved in cell cycle regulation, such as Checkpoint Kinase 1 (Chk1), has been reported for certain pyrrolo[3,4-c]carbazole derivatives. nih.gov
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Carbazole derivatives have been shown to trigger apoptosis through various signaling pathways. nih.gov
The induction of apoptosis by carbazoles can be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, a family of proteases that execute apoptosis. nih.gov Some carbazole compounds have been shown to cause a collapse of the mitochondrial membrane potential and activate caspase-3. nih.gov The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of a different caspase cascade.
| Apoptotic Pathway | Key Events Associated with Carbazole Derivatives |
| Intrinsic Pathway | Collapse of mitochondrial transmembrane potential, Release of cytochrome c, Activation of caspase-3. nih.gov |
| Extrinsic Pathway | Activation of caspase-8. nih.gov |
Protein kinases are key regulators of a wide range of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors are a major class of targeted cancer therapies. Various carbazole derivatives have been identified as inhibitors of several protein kinases.
For instance, ellipticine, a pyridocarbazole alkaloid, and its derivatives have been identified as ATP-competitive inhibitors of protein kinase CK2. nih.gov Inhibition of CK2 by these compounds was associated with cell cycle arrest and apoptosis in human cancer cells. nih.gov Additionally, pyrrolo[3,4-c]carbazole derivatives have been evaluated as inhibitors of Checkpoint Kinase 1 (Chk1). nih.gov The pyrazolo[3,4-d]pyrimidine scaffold, which shares structural similarities with the pyrimidine (B1678525) portion of pyrimido[5,4-c]carbazole, is a well-known framework for the development of kinase inhibitors. rsc.org
Microtubules are dynamic polymers that are essential for cell division, motility, and intracellular transport. They are a validated target for anticancer drugs. While direct studies on the effect of 10-Chloro-7H-pyrimido[5,4-c]carbazole on microtubule dynamics are not available, the broader class of carbazole derivatives has been implicated in interfering with microtubule assembly. For example, a thalidomide (B1683933) derivative, which contains a related isoindole core, was found to suppress microtubule dynamics and depolymerize the microtubule network. nih.gov This interference with microtubule function can lead to mitotic arrest and subsequent apoptosis in cancer cells.
Exploration of Antimicrobial Mechanisms (Antibacterial, Antifungal)
The carbazole nucleus, particularly when fused with other heterocyclic systems like pyrimidine, is a cornerstone in the development of new antimicrobial agents. srce.hrnih.gov The resulting pyrimido[5,4-c]carbazole scaffold and its derivatives have been the subject of extensive research, revealing significant potential against a wide array of bacterial and fungal pathogens. connectjournals.commdpi.com The antimicrobial efficacy of these compounds is often attributed to their unique structural features, which allow for interaction with various microbial targets. nih.gov
Inhibition of Microbial Growth
Derivatives of pyrimido[4,5-a]carbazoles have demonstrated moderate antimicrobial activity against several bacterial and fungal strains. connectjournals.com Studies involving various carbazole derivatives have shown a broad spectrum of activity. For instance, newly synthesized N-substituted carbazoles have exhibited antibacterial and antifungal activities comparable to or better than standard drugs like fluconazole, chloramphenicol, and norfloxacin (B1679917) against strains such as Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Candida albicans, and Aspergillus fumigatus. nih.gov
The introduction of different substituents onto the carbazole ring systematically influences the antimicrobial activity. semanticscholar.org For example, 2-hydroxy- and 2-mercaptopyrimido[4,5-a]carbazoles have been screened for their in vitro activity against bacteria including S. aureus, Bacillus subtilis, and Klebsiella pneumoniae, as well as fungal strains like C. albicans and A. fumigatus, showing moderate activity. connectjournals.com Mercaptopyrimido derivatives, in particular, showed enhanced activity, which may be attributed to the presence of sulfur. connectjournals.com Similarly, other studies have found that certain carbazole derivatives exhibit pronounced antibacterial activity against MRSA and S. typhi, and strong antifungal activity against C. albicans. doaj.org The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric in these studies. nih.gov Some novel carbazole derivatives have shown potent inhibitory activities with MICs between 0.5 and 16 µg/ml against various bacterial strains and one fungal strain. semanticscholar.org
Table 1: Antimicrobial Activity of Selected Carbazole Derivatives
Illustrative Minimum Inhibitory Concentration (MIC) values for various carbazole derivatives against selected microbial strains.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Carbazole Chalcones | P. aeruginosa | Comparable to Chloramphenicol | nih.gov |
| N-substituted Carbazoles | S. aureus, MRSA, E. coli, C. albicans | Comparable to standard drugs | nih.gov |
| Chloro-substituted Pyrano[3,2-c]carbazoles | E. coli, S. aureus, P. aeruginosa | Outstanding Activity | nih.gov |
| Carbazole-dihydrotriazine derivatives (8f, 9d) | Various Bacteria & Fungi | 0.5 - 2 | researchgate.net |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | S. aureus, S. epidermidis | 32 | mdpi.com |
Specific Target Identification in Microorganisms
The mechanism of action for the antimicrobial effects of pyrimido[5,4-c]carbazole derivatives involves interference with essential cellular processes. One identified mechanism is the inhibition of the fungal plasma membrane proton adenosine (B11128) triphosphatase (H+-ATPase). nih.gov This enzyme is vital for maintaining the plasma membrane potential in fungi. nih.gov Carbazole compounds inhibit the ATP hydrolysis activity of H+-ATPase, which functionally stops the extrusion of protons and extracellular acidification. nih.gov Biochemical studies suggest that these compounds act as allosteric inhibitors, as their inhibitory activity is not affected by increased ATP concentrations. nih.gov The direct inhibition of H+-ATPase is supported by the observation that Candida albicans cells exposed to these carbazoles show increased levels of intracellular ATP. nih.gov
Another potential target for carbazole derivatives is dihydrofolate reductase (DHFR), an enzyme essential for the growth and multiplication of organisms. semanticscholar.org In vitro enzyme activity assays have suggested that the binding of certain carbazole derivatives to DHFR may be responsible for their antimicrobial effect. semanticscholar.orgresearchgate.net Additionally, some carbazole derivatives are thought to interact with bacterial DNA replication and repair processes, possibly through the inhibition of DNA polymerase. nih.gov
Antiviral Potential: Modes of Action Against Viral Replication
The structural framework of pyrimido[5,4-c]carbazole is also promising for the development of antiviral agents. nih.gov Carbazoles have been investigated for their activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Human Cytomegalovirus (HCMV). nih.govresearchgate.net Their mode of action often involves targeting specific stages of the viral replication cycle. nih.gov
Inhibition of HIV Replication Cycle Stages
Several carbazole derivatives have shown noteworthy inhibition of HIV replication in lymphocytes. nih.gov The antiviral activity can be influenced by the specific substitution pattern on the carbazole ring. For instance, a study on chloro-1,4-dimethyl-9H-carbazoles found that the position of the chlorine atom is crucial for anti-HIV activity. nih.govresearchgate.net Compounds with a chlorine at position 7 showed greater activity than those with the chlorine at position 8. nih.gov The presence of an electron-withdrawing group, such as a nitro group, alongside the chlorine, was found to enhance the antiviral effect. nih.gov
The mechanism of action appears to involve the inhibition of various stages of the HIV replication cycle. nih.govnih.gov While some derivatives were found not to inhibit reverse transcriptase, they likely target other steps in the virus's life cycle. nih.gov Some heterocyclic compounds related to pyrimido[5,4-c]carbazole have been shown to exert anti-HIV effects at an early stage of viral infection. rsc.org Other related compounds, such as ingenol (B1671944) synthetic derivatives, can inhibit HIV replication by downregulating surface receptors like CD4, CCR5, and CXCR4, which are necessary for viral entry. plos.org
Table 2: Anti-HIV Activity of Selected Carbazole Derivatives
Summary of findings on the anti-HIV potential of various carbazole-based compounds.
| Compound Series | Key Finding | Potential Mechanism | Reference |
|---|---|---|---|
| 5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole | EC50 value of 0.0054 µg/mL | Inhibition of HIV replication | nih.gov |
| Chloro-1,4-dimethyl-9H-carbazoles | Position of chlorine atom is crucial for activity | Inhibition of various replication cycle stages | nih.gov |
| 7-Chloro substituted nitro-derivative (3b) | Showed the most interesting profile | Enhanced by electro-attractor group | nih.gov |
| Pyrimido[1,2-c] connectjournals.comnih.govbenzothiazin-6-imines | Exerts effects at an early stage of infection | Inhibition of early viral processes | rsc.org |
Mechanism of Action Against Human Cytomegalovirus (HCMV)
The development of new therapies against HCMV with novel mechanisms of action is critical, especially for treating drug-resistant strains. nih.govresearchgate.net While direct studies on this compound against HCMV are limited, the mechanisms of action of structurally related heterocyclic compounds provide valuable insights. One such mechanism is the inhibition of viral DNA maturation. nih.govresearchgate.net Benzimidazole derivatives, for example, act as DNA maturation inhibitors. nih.govresearchgate.net This process is a late-stage event in viral replication, distinct from the DNA synthesis step targeted by many current antiviral drugs. nih.govresearchgate.net Compounds acting via this mechanism would allow for the synthesis of precursor polygenomic DNA, but prevent its processing and packaging into new capsids. nih.gov
Another potential target for pyrimidine-containing compounds is the HCMV terminase complex, which includes the pUL89 endonuclease essential for viral DNA processing. nih.gov Dihydroxypyrimidine (DHP) derivatives have been identified as inhibitors of the pUL89 endonuclease. nih.gov Specifically, the DHP carboxylic acid subtype has shown potent inhibition in enzymatic assays and moderate antiviral activity in cell-based assays, supporting this scaffold as a valuable starting point for developing antivirals that target this specific HCMV enzyme. nih.gov
Enzymatic Modulation beyond Cancer (e.g., Polyphenol Oxidase Activity)
Beyond their antimicrobial and antiviral properties, pyrimido[5,4-c]carbazole derivatives have been explored for their ability to modulate the activity of various enzymes. A notable example is their interaction with polyphenol oxidase (PPO), a key enzyme in melanin (B1238610) biosynthesis. nih.gov A study on novel carbazole-containing pyridopyrimidine-substituted urea (B33335) and thiourea (B124793) derivatives investigated their effects on the diphenolase activity of banana tyrosinase (a type of PPO). nih.gov
The research revealed that these compounds can act as either inhibitors or activators of PPO. nih.gov This dual activity depends on the specific chemical structure of the derivative. The study used catechol as a substrate to evaluate the enzyme activity and found that while some compounds inhibited the enzyme, others enhanced its activity. nih.gov This modulation of PPO suggests potential applications in fields where controlling enzymatic browning is important.
Table 3: Modulation of Polyphenol Oxidase (PPO) by Pyridopyrimidine-Carbazole Derivatives
Effect of different urea and thiourea derivatives of pyridopyrimidine-carbazole on PPO enzyme activity.
| Compound Type | Specific Compounds | Effect on PPO Activity | Reference |
|---|---|---|---|
| Urea/Thiourea Derivatives | 6, 7, 8f, 8h, 8i, 8j | Inhibitor | nih.gov |
| Urea/Thiourea Derivatives | 8a, 8b, 8c, 8d, 8e, 8g, 8k | Activator | nih.gov |
Structure Activity Relationship Sar Insights for Optimized Pyrimido 5,4 C Carbazole Agents
Influence of Halogenation (e.g., Chlorine at Position 10) on Biological Potency and Selectivity
The introduction of halogen atoms, such as chlorine, into the carbazole (B46965) framework can significantly modulate the biological activity of pyrimido[5,4-c]carbazole derivatives. Halogenation can alter the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby influencing its interaction with biological targets.
For instance, studies on various halogenated carbazoles have demonstrated that the position and nature of the halogen substituent are critical for their biological effects. In some cases, halogenation leads to enhanced potency. Research on halogenated pyrido[2,3-a]carbazoles revealed that chloro and bromo substituted compounds exhibited excellent anticancer activity, which was attributed to the strong electron-withdrawing nature of these halogens. rsc.org These halogenated derivatives showed strong binding to CT-DNA, suggesting a mechanism of action involving DNA intercalation. rsc.org
Specifically, the presence of a chlorine atom at position 10 of the indolo[2,3-c]quinoline scaffold, a related heterocyclic system, has been associated with significant antitumor activity against various experimental tumors in both mice and rats. nih.gov This suggests that a chlorine atom at a similar position in the pyrimido[5,4-c]carbazole core could confer potent antiproliferative properties. The electronic effects of the chlorine atom can enhance the molecule's ability to interact with target enzymes or receptors, leading to increased biological potency.
The table below summarizes the effect of halogenation on the anticancer activity of selected carbazole derivatives.
| Compound | Substitution | Cell Line(s) | Activity | Reference |
| 3e | Chloro-substituted pyrido[2,3-a]carbazole | HeLa, MCF-7, HEp-2 | Excellent anticancer activity, stronger cytotoxicity than cisplatin | rsc.org |
| 3f | Bromo-substituted pyrido[2,3-a]carbazole | HeLa, MCF-7, HEp-2 | Excellent anticancer activity, stronger cytotoxicity than cisplatin | rsc.org |
| 10-Chloro-5-(2-dimethylaminoethyl)-7H-indolo[2,3-c]quinolin-6(5H)-one | Chlorine at position 10 | Ehrlich carcinoma, sarcoma 180, Flexner-Jobling carcinoma, Murphy-Sturm lymphosarcoma, Walker 256 carcinosarcoma | Significant antitumor activity | nih.gov |
| 2,3,6,7-Tetrachlorocarbazole | Tetrachloro-substituted carbazole | MDA-MB-468 breast cancer cells | High induction of CYP1A1 and CYP1B1 mRNA | nih.gov |
Role of Scaffold Planarity, Aromaticity, and Molecular Rigidity
The aromaticity of the carbazole ring system contributes to its stability and influences its electronic properties, which are important for binding to biological targets. The delocalized π-electron system of the aromatic rings can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the active sites of enzymes or receptors.
Molecular rigidity is another important factor that can enhance the binding affinity of a ligand for its target. A rigid scaffold, like that of pyrimido[5,4-c]carbazole, reduces the entropic penalty upon binding, as there is less conformational freedom to be lost. This can lead to a more favorable binding free energy and higher potency. The rigid structure also helps to orient the key functional groups in a precise manner for optimal interaction with the target.
Studies on related carbazole-based helicenes, which possess a rigid and helical π-conjugated system, have shown that these molecules exhibit interesting electronic and optical properties. beilstein-journals.orgresearchgate.net The non-planar, screw-shaped helical skeleton of these compounds, a consequence of steric repulsion, leads to unique chiroptical properties and potential applications in materials science and as DNA-intercalators. beilstein-journals.orgresearchgate.net While not perfectly planar, the inherent rigidity of these complex carbazole derivatives underscores the importance of a well-defined molecular architecture for biological activity.
The planarity of the pyrimido[5,4-c]carbazole system is crucial for its ability to act as a DNA intercalating agent, a mechanism shared by many potent anticancer drugs. researchgate.net The flat aromatic surface facilitates the insertion of the molecule between DNA base pairs, disrupting the normal function of DNA and leading to cytotoxic effects.
Impact of Substituent Effects (Electronic and Steric) on the Pyrimidine (B1678525) Ring
Modifications to the pyrimidine ring of the pyrimido[5,4-c]carbazole scaffold offer a valuable opportunity to fine-tune the biological activity of these compounds. The electronic and steric properties of substituents on the pyrimidine ring can significantly influence the molecule's potency, selectivity, and pharmacokinetic properties.
The electronic nature of substituents can alter the electron density distribution within the pyrimidine ring, which can affect its ability to form hydrogen bonds and other interactions with target proteins. Electron-donating groups can increase the basicity of the nitrogen atoms in the pyrimidine ring, potentially enhancing interactions with acidic residues in a binding pocket. Conversely, electron-withdrawing groups can decrease the basicity and may favor interactions with different types of residues.
For example, in a series of pyrimido[5,4-b]indoles, which are structurally related to pyrimido[5,4-c]carbazoles, the nature of the substituents on the pyrimidine ring was found to be critical for their activity as Toll-like receptor 4 (TLR4) agonists. nih.gov The introduction of different functional groups allowed for the modulation of the compound's interaction with the TLR4/MD-2 complex, leading to variations in biological activity. nih.gov
In the context of pyrazolo[3,4-d]pyrimidines, another related class of compounds, scaffold hopping and linker optimization strategies have been employed to enhance antitumor activity. nih.gov These studies have shown that the nature of the substituents on the pyrimidine ring, as well as the linker connecting them to other parts of the molecule, can have a profound impact on their ability to inhibit key cancer targets like c-Met and STAT3. nih.gov
The table below illustrates the impact of substituent effects on the pyrimidine ring of related heterocyclic compounds.
| Compound Class | Substituent Effects | Biological Target | Impact on Activity | Reference |
| Pyrimido[5,4-b]indoles | Aryl groups at C8 | Toll-like receptor 4 (TLR4) | Significantly greater potency | nih.gov |
| Pyrazolo[3,4-d]pyrimidines | N-benzyl-2-(piperazin-1-yl)acetamide | c-Met and STAT3 | Enhanced antitumor activity | nih.gov |
| 1,2,4-Triazolo[1,5-c]pyrimidines | Free amino group at position 5, ethoxycarbonyl group at position 8 | Adenosine (B11128) receptors (hA2A and hA3) | Potent and selective hA2A antagonist | researchgate.net |
Contribution of Functional Groups on the Carbazole Ring to Activity Profiles
The carbazole ring of the pyrimido[5,4-c]carbazole scaffold provides a versatile platform for the introduction of various functional groups that can significantly influence the molecule's biological activity. The nature and position of these substituents can affect the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its ability to interact with specific biological targets.
The carbazole nucleus itself is a key pharmacophore found in many biologically active compounds, both natural and synthetic. ijrpc.comechemcom.com It is known to be involved in a variety of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antioxidant effects. ijrpc.comechemcom.com The tricyclic structure of carbazole, consisting of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring, provides a rigid and planar framework that is conducive to binding with biological macromolecules. wikipedia.org
The introduction of different functional groups onto the carbazole ring can lead to a diverse range of biological activities. For example, the presence of specific substituents can enhance the compound's ability to act as a DNA intercalator, a topoisomerase inhibitor, or a kinase inhibitor. In a study of novel carbazole derivatives, compounds with certain substitutions were found to have potent antiproliferative effects against various cancer cell lines. researchgate.net
Furthermore, the functional groups on the carbazole ring can also influence the compound's pharmacokinetic properties. For instance, the addition of polar groups can increase the water solubility of the molecule, which may improve its oral bioavailability. On the other hand, the introduction of lipophilic groups can enhance the compound's ability to cross cell membranes and reach its intracellular targets.
In the design of novel DNMT1 inhibitors, a series of carbazole derivatives were synthesized and evaluated for their anticancer activity. nih.gov The structure-activity relationship studies revealed that the nature of the substituents on the carbazole ring played a crucial role in determining the compound's inhibitory potency and pharmacokinetic profile. nih.gov
The table below highlights the contribution of functional groups on the carbazole ring to the biological activity of selected carbazole derivatives.
| Compound | Functional Group(s) on Carbazole Ring | Biological Activity | Target | Reference |
| Ellipticine | Fused pyridine (B92270) ring | Anticancer | Topoisomerase II | wikipedia.org |
| Carprofen | Propionic acid group | Anti-inflammatory | Cyclooxygenase (COX) | nih.gov |
| WK-23 | Specific substitutions | Anticancer | DNMT1 inhibitor | nih.gov |
Stereochemical Factors in Ligand-Target Recognition and Activity
While the core pyrimido[5,4-c]carbazole scaffold is planar, the introduction of chiral centers through substitution can lead to stereoisomers with potentially different biological activities. The three-dimensional arrangement of atoms in a molecule is a critical factor in its ability to bind to a specific biological target, as most biological macromolecules, such as proteins and nucleic acids, are chiral.
The differential activity of enantiomers is a well-established principle in pharmacology. One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be inactive or even produce undesirable side effects. This is because the binding site of a biological target has a specific three-dimensional geometry, and only a molecule with the correct stereochemistry can fit properly and elicit a biological response.
For example, in a series of N-6 substituted 9-hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones, which are structurally related to the pyrimido[5,4-c]carbazole scaffold, the stereochemistry of the substituents was found to be important for their activity as inhibitors of Wee1 and Chk1 checkpoint kinases. researchgate.net Co-crystal structures of these inhibitors bound to Wee1 revealed that the N-6 substituents were involved in hydrogen bonding with conserved water molecules in the ATP-binding site, highlighting the importance of their spatial orientation. researchgate.net
Computational and Theoretical Investigations of Pyrimido 5,4 C Carbazole Systems
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand and its target protein at the molecular level, providing insights into the binding affinity and mode of action.
In the context of pyrimido[5,4-c]carbazole systems, molecular docking studies are instrumental in identifying potential biological targets and elucidating the structural basis of their activity. While specific docking studies on 10-Chloro-7H-pyrimido[5,4-c]carbazole are not extensively documented in publicly available literature, research on analogous carbazole (B46965) and pyrimidine-containing structures provides a framework for understanding its potential interactions. For instance, various carbazole derivatives have been investigated as potential anticancer agents, with molecular docking studies revealing their interactions with key protein targets.
Table 1: Key Amino Acid Residues Involved in the Binding of Carbazole and Pyrimidine (B1678525) Analogs to Various Protein Kinases
| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction |
| Pyrimido[4,5-b]indoles | Kinases | Conserved hinge region residues | Hydrogen bonding |
| Pyrrolo[2,3-d]pyrimidines | Multi-kinases | Gatekeeper residue, DFG motif | van der Waals, Hydrogen bonding |
| Carbazole derivatives | Tubulin | Cysteine residues in colchicine binding site | Covalent and non-covalent interactions |
| Pyrimidine-Coumarin-Triazole Conjugates | Dihydrofolate reductase (DHFR) | Active site residues | Hydrogen bonding, Hydrophobic interactions |
This table is a representative summary based on studies of analogous compounds and is intended to predict potential interactions for this compound.
The pyrimido[5,4-c]carbazole scaffold is a bioisostere of known kinase inhibitors, suggesting that it may target the ATP-binding site of various protein kinases. Docking simulations of similar heterocyclic systems often show crucial hydrogen bond interactions with the hinge region of the kinase domain. The chlorine substituent at the 10-position of the carbazole ring can significantly influence the binding affinity and selectivity. Depending on the topology of the binding pocket, the chloro group can act as a hydrogen bond acceptor or engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a popular tool for predicting molecular properties such as geometry, vibrational frequencies, and electronic distribution.
For this compound, DFT calculations can provide valuable information about its electronic properties, which are crucial for understanding its reactivity and photophysical characteristics. The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap are key parameters that can be calculated.
Studies on chloro-substituted carbazole derivatives have shown that the position and number of chlorine atoms can significantly impact the electronic properties of the molecule. The introduction of a chlorine atom, being an electron-withdrawing group, can lower the HOMO and LUMO energy levels. This, in turn, affects the HOMO-LUMO gap, which is a determinant of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 2: Predicted Electronic Properties of Substituted Carbazole Derivatives from DFT Studies
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Carbazole | -5.5 to -5.8 | -1.8 to -2.1 | 3.7 to 3.7 | 2.0 to 2.2 |
| Chloro-substituted Carbazole (general) | Lowered | Lowered | Modulated | Increased |
| Pyrimido-fused Carbazole (predicted) | Modulated | Lowered | Reduced | Varies with substitution |
Note: The values are approximate ranges based on literature for related compounds and are intended for comparative purposes.
Furthermore, DFT calculations can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be electron-rich sites, while the hydrogen on the carbazole nitrogen and the regions around the chlorine atom would be relatively electron-poor. This information is critical for predicting how the molecule will interact with biological targets or other molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical relationship between a set of molecular descriptors (physicochemical, topological, electronic, etc.) and the observed activity.
QSAR studies on pyrimidine and carbazole derivatives have been instrumental in designing new potent analogs for various therapeutic areas, including cancer and infectious diseases. For a series of pyrimido[5,4-c]carbazole analogs, a QSAR model could be developed to predict their inhibitory activity against a specific target, such as a protein kinase.
The development of a robust QSAR model involves several key steps:
Data Set Selection: A diverse set of compounds with known biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the model.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
For this compound, descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and electronic parameters derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment) would be important. The presence of the chloro group would be captured by descriptors related to electronegativity and polarizability. A well-validated QSAR model could then be used to predict the activity of novel, unsynthesized pyrimido[5,4-c]carbazole derivatives, thereby prioritizing the synthesis of the most promising candidates.
Molecular Dynamics Simulations for Conformational Landscape and Binding Kinetics
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information about the conformational dynamics of a system, including ligand-protein complexes.
MD simulations of this compound in complex with a target protein can offer a dynamic view of the binding process, complementing the static picture provided by molecular docking. These simulations can reveal:
Conformational Changes: How the ligand and protein adapt to each other upon binding.
Binding Stability: The stability of the ligand-protein complex over time, assessed by monitoring parameters like root-mean-square deviation (RMSD).
Key Interactions: The persistence of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) throughout the simulation.
Binding Free Energy: More accurate estimation of the binding affinity by employing methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
For instance, MD simulations of substituted carbazole derivatives binding to DNA have been used to analyze the stability of the complex and identify the key driving forces for binding nih.gov. Such studies have shown that van der Waals interactions and non-polar desolvation energies are often the major favorable contributors to the binding free energy nih.gov.
Table 3: Parameters Often Analyzed in Molecular Dynamics Simulations of Ligand-Protein Complexes
| Parameter | Description | Insights Gained |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures. | Stability of the complex and conformational changes. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Flexibility of different regions of the protein. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Identifies key and persistent hydrogen bonding interactions. |
| MM/GBSA Calculations | A method to estimate the free energy of binding. | Provides a more accurate prediction of binding affinity. |
In the case of this compound, MD simulations could be used to assess the stability of its binding to a target kinase and to understand how the chloro-substituent influences the dynamics of the complex. The simulation could reveal whether the chlorine atom forms stable halogen bonds or contributes to hydrophobic interactions within the binding pocket, thereby providing a more complete picture of its binding mode and kinetics.
Emerging Applications and Future Directions in Pyrimido 5,4 C Carbazole Research
Rational Design of Next-Generation Multi-Targeting Compounds
The development of therapeutic agents that can simultaneously modulate multiple biological targets is a burgeoning area in drug discovery, offering the potential for enhanced efficacy and reduced development of resistance. The pyrimido[5,4-c]carbazole scaffold is an attractive starting point for the rational design of such multi-targeting compounds. researchgate.netresearchgate.net
Carbazole (B46965) derivatives are known to interact with a variety of biological targets, including DNA topoisomerases and protein kinases. researchgate.net The pyrimidine (B1678525) ring is also a well-established pharmacophore present in numerous kinase inhibitors. The fusion of these two moieties in 10-Chloro-7H-pyrimido[5,4-c]carbazole suggests its potential to be developed into inhibitors of multiple cellular signaling pathways implicated in diseases like cancer.
Future research in this area will likely focus on computational modeling and structure-activity relationship (SAR) studies to optimize the pyrimido[5,4-c]carbazole core. The chloro-substituent at the 10-position can be strategically utilized to fine-tune the molecule's interaction with the active sites of different target proteins. By modifying other positions on the carbazole and pyrimidine rings, medicinal chemists can aim to create a library of compounds with tailored polypharmacology.
Table 1: Potential Molecular Targets for Pyrimido[5,4-c]carbazole Derivatives
| Target Class | Specific Examples | Rationale |
|---|---|---|
| Protein Kinases | CDK2, EGFR | The pyrimidine core is a known kinase-binding motif. |
Strategies for Overcoming Biological Resistance Mechanisms
A significant challenge in the treatment of infectious diseases and cancer is the emergence of drug resistance. mdpi.com The development of novel chemical entities that can circumvent these resistance mechanisms is a critical area of research. Carbazole-containing compounds have shown potential in combating resistant microbes. mdpi.com
For this compound, its unique structure may allow it to evade existing resistance mechanisms. For instance, if resistance is due to mutations in a specific drug target, a multi-targeting agent based on this scaffold could still exert its effect through its action on other targets.
Future strategies to overcome resistance using this scaffold could involve:
Combination Therapy: Using this compound derivatives in combination with existing drugs to create synergistic effects and reduce the likelihood of resistance.
Targeting Efflux Pumps: Designing derivatives that are not substrates for efflux pumps, which are a common mechanism of drug resistance in cancer cells and bacteria.
Modulating Resistance Pathways: Developing compounds that inhibit the cellular pathways that lead to the development of resistance.
Novel Synthetic Approaches and Green Chemistry Considerations
The synthesis of complex heterocyclic systems like pyrimido[5,4-c]carbazoles often requires multi-step procedures that can be inefficient and generate significant chemical waste. The application of green chemistry principles to the synthesis of these compounds is an important future direction. rsc.orgnih.govrsc.org
Recent advances in synthetic organic chemistry offer opportunities to develop more sustainable routes to this compound and its derivatives. These may include:
One-Pot Reactions: Designing synthetic sequences where multiple transformations are carried out in a single reaction vessel, reducing the need for purification of intermediates and minimizing solvent usage. researchgate.net
Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric amounts to improve atom economy and reduce waste.
Alternative Energy Sources: Utilizing microwave irradiation or photochemical methods to accelerate reactions and reduce energy consumption. rsc.orgnih.gov
Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents. rsc.org
Table 2: Principles of Green Chemistry and Their Application to Pyrimido[5,4-c]carbazole Synthesis
| Principle | Application |
|---|---|
| Prevention | Designing synthetic routes that minimize waste generation. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |
Integration with Advanced Omics Technologies for Systems-Level Understanding
The advent of high-throughput "omics" technologies, such as genomics, proteomics, and metabolomics, provides an unprecedented opportunity to understand the complex biological effects of chemical compounds at a systems level. mdpi.com For a molecule like this compound, integrating its biological evaluation with omics data can provide a comprehensive picture of its mechanism of action.
By treating cells or organisms with this compound and analyzing the resulting changes in gene expression, protein levels, and metabolite profiles, researchers can:
Identify novel biological targets and pathways affected by the compound.
Uncover potential off-target effects.
Discover biomarkers that can predict a patient's response to the drug.
Gain insights into mechanisms of toxicity.
This systems-level understanding will be invaluable for the rational design of second-generation compounds with improved efficacy and safety profiles.
Exploration of Materials Science Applications (e.g., Organic Electronics, Sensors)
The carbazole moiety is well-known for its excellent photophysical and electronic properties, making it a valuable building block for organic electronic materials. nih.gov Carbazole derivatives have been successfully employed in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. nih.govmdpi.comfrontiersin.org
The pyrimido[5,4-c]carbazole framework, with its extended π-conjugated system, is a promising candidate for such applications. The presence of the electron-withdrawing pyrimidine ring and the chloro-substituent in this compound can be expected to modulate its electronic energy levels, leading to desirable properties for specific applications.
Future research in this area could explore:
Organic Light-Emitting Diodes (OLEDs): The development of new host and emitter materials for more efficient and stable OLEDs. nih.gov
Organic Photovoltaics (OPVs): The design of novel donor and acceptor materials for high-performance organic solar cells.
Chemical Sensors: The creation of chemosensors for the detection of specific ions or molecules, where the binding event leads to a change in the fluorescence or color of the pyrimido[5,4-c]carbazole derivative. mdpi.comfrontiersin.org
The versatility of the this compound scaffold suggests a bright future for its exploration in both medicinal chemistry and materials science. Continued interdisciplinary research will be key to unlocking the full potential of this intriguing heterocyclic system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
